4'-Ethyl-2,2,2-trifluoroacetophenone

描述

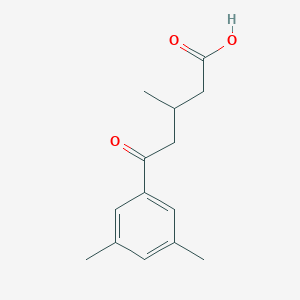

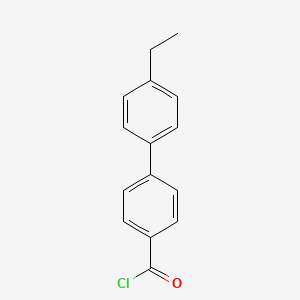

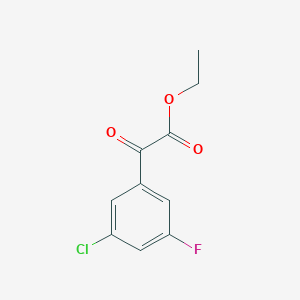

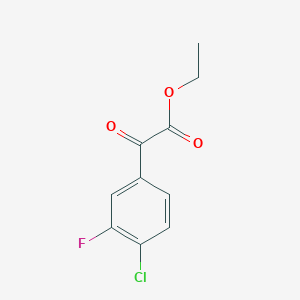

4'-Ethyl-2,2,2-trifluoroacetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of an ethyl group at the para position and a trifluoroacetyl group at the alpha position of the phenyl ring. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties stemming from the trifluoromethyl group.

Synthesis Analysis

The synthesis of compounds related to 4'-ethyl-2,2,2-trifluoroacetophenone can be achieved through various methods. For instance, the reaction of N-unsubstituted imines of 2-hydroxyacetophenones with trichloro(trifluoro)ethylidene nitromethanes can proceed via tandem oxa-Michael/aza-Henry additions or aza-Michael addition to yield related trifluoromethyl-containing compounds . Additionally, ethyl-4,4,4-trifluoroacetoacetate (ETFAA) serves as a powerful building block for synthesizing enantiopure chirons that include a trifluoromethyl group, which can be obtained optically pure by a resolution procedure . These methods highlight the versatility of trifluoromethylated acetophenones in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds within the same family as 4'-ethyl-2,2,2-trifluoroacetophenone can be characterized using various spectroscopic techniques. For example, the synthesis of 4-ethoxy-2,3-difluoroacetophenone, a related compound, was confirmed by 1H NMR, IR, and GC-MS, indicating the importance of these techniques in analyzing the molecular structure . Similarly, the structure of 4-(2',4'-difluorophenyl)acetophenone was characterized by IR, 1H NMR, and single-crystal X-ray diffractometry . These methods are crucial for confirming the identity and purity of such compounds.

Chemical Reactions Analysis

The reactivity of trifluoromethylated acetophenones can be explored through their participation in various chemical reactions. Ethyl 4,4,4-trifluorocrotonate, a compound with a similar trifluoromethyl group, readily adds thiols at the double bond in the presence of catalytic amounts of alkylamines and ammonia, demonstrating the potential reactivity of the double bond in such molecules . Moreover, the trifluoroacetylation of ethyl 2,4-dioxopentanoate leads to the formation of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives, showcasing the versatility of trifluoroacetophenones in synthesizing heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-ethyl-2,2,2-trifluoroacetophenone are influenced by the presence of the trifluoromethyl group. This group is known to impart unique properties such as increased lipophilicity and chemical stability. The synthesis of related compounds and their characterization often reveals high purity levels, as seen in the synthesis of 4-ethoxy-2,3-difluoroacetophenone, which achieved a purity of more than 99% . The trifluoromethyl group also affects the boiling point, density, and refractive index of the compounds it is part of, making them suitable for various applications in material science and pharmaceuticals.

科学研究应用

1. Organocatalyst for Epoxidation of Alkenes

- Summary of Application: 2,2,2-Trifluoroacetophenone is used as an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes .

- Methods of Application: The compound is used in low catalyst loadings along with H2O2 as a green oxidant . Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively .

- Results or Outcomes: The process results in high to quantitative yields .

2. Synthesis of New Fluorinated Polymers

- Summary of Application: 2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The resulting polymers have high average molecular weight, high thermal stability, and good film-forming properties .

3. Oxidation of Tertiary Amines and Azines

- Summary of Application: 2,2,2-Trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines .

- Methods of Application: The compound is used in conjunction with other reagents to facilitate the oxidation process .

- Results or Outcomes: The process results in the formation of N-oxides .

4. Synthesis of 3-Trifluoromethyl-3-phenyldiazirine

- Summary of Application: 2,2,2-Trifluoroacetophenone is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The resulting compound, 3-trifluoromethyl-3-phenyldiazirine, has potential applications in various chemical reactions .

安全和危害

属性

IUPAC Name |

1-(4-ethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFVKKPXBGQFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374556 | |

| Record name | 4'-Ethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Ethyl-2,2,2-trifluoroacetophenone | |

CAS RN |

73471-96-2 | |

| Record name | 4'-Ethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73471-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。